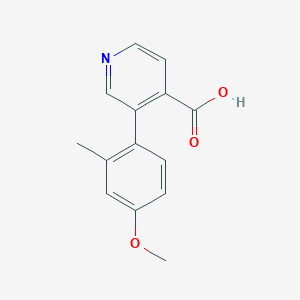

MFCD18317371

Description

MFCD18317371 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are frequently utilized in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents.

Key inferred properties (based on structural analogs):

Properties

IUPAC Name |

3-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-10(18-2)3-4-11(9)13-8-15-6-5-12(13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVSOXLOMMWWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687475 | |

| Record name | 3-(4-Methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-36-6 | |

| Record name | 3-(4-Methoxy-2-methylphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317371” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Step 1: Initial reaction of precursor compounds under controlled conditions.

Step 2: Purification of the intermediate product through crystallization or distillation.

Step 3: Final reaction to obtain “this compound” with desired properties.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.

Purification: Employing industrial-scale purification techniques such as chromatography and recrystallization.

Quality Control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317371” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of specific functional groups with other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

“MFCD18317371” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18317371” exerts its effects involves interaction with specific molecular targets and pathways. It may act by:

Binding to receptors: Modulating the activity of specific receptors in biological systems.

Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

Signal transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317371 with structurally and functionally analogous compounds, focusing on molecular properties, synthesis, and applications. Data are synthesized from evidence on compounds with similar MDL/CAS identifiers.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Similarities

- Core heterocyclic framework : All compounds share nitrogen-containing rings (e.g., pyrazole, triazine), which enhance binding to biological targets .

- Halogen substituents : Chlorine (Cl) and fluorine (F) groups improve metabolic stability and bioavailability .

- Synthetic routes : Use of polar aprotic solvents (DMF, THF) and coupling agents (HATU) is common for heterocyclic synthesis .

Key Differences

- Molecular weight : CAS 428854-24-4 (350.35 g/mol) is significantly heavier due to a fluorobenzyl group, impacting its pharmacokinetics (e.g., slower renal clearance) .

- Solubility : CAS 1046861-20-4 exhibits higher solubility in aqueous media (0.687 mg/mL) due to boronic acid functionality, making it suitable for prodrug designs .

- Safety profiles : CAS 918538-05-3 and this compound share hazards (H315-H319-H335), while CAS 1046861-20-4 is less toxic (only H302) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.